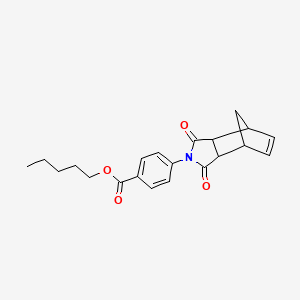
pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of isoindole derivatives and contains both a benzoate group and a dioxo (cyclohexane-1,3-dione) moiety.
- The compound’s systematic IUPAC name is 4-((3aR,4R,7S,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(quinolin-8-yl)benzamide .
- The molecular formula is C~25~H~19~N~3~O~3~ , and its molecular weight is approximately 311.23 g/mol.
Pentyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for the preparation of this compound are not readily available in the literature. it is likely that custom synthesis or modifications of related compounds are involved.
- Industrial production methods may vary depending on the specific application and demand.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific transformation.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists and materials scientists. It could serve as a building block for novel materials.
Biology: Research on its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
Medicine: Investigations into potential pharmaceutical applications, including drug design or disease treatment, are possible.
Industry: Its use in specialty chemicals or as a precursor for other compounds might be explored.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
- Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
- While direct comparisons are challenging due to the compound’s uniqueness, we can highlight its structural features.
- Similar compounds may include other isoindole derivatives, but none may precisely match this specific structure.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
pentyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C21H23NO4/c1-2-3-4-11-26-21(25)13-7-9-16(10-8-13)22-19(23)17-14-5-6-15(12-14)18(17)20(22)24/h5-10,14-15,17-18H,2-4,11-12H2,1H3 |
InChI Key |
FXSBFPIWUAJKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















